N-(3-nitrophenyl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

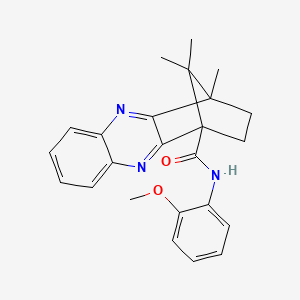

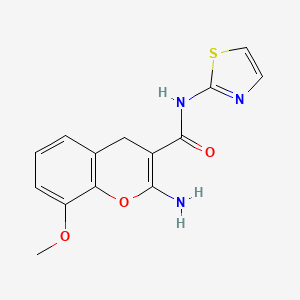

N-(3-nitrophenyl)ethanediamide, also known as m-Nitroacetanilide or N-(3-Nitrophenyl)acetamide, is a chemical compound with the formula C8H8N2O3 . It has a molecular weight of 180.1607 . Other names for this compound include Acetanilide, 3’-nitro-; m-Nitroacetanilide; N-Acetyl-m-nitroaniline; 3-Nitro-N-acetylaniline; 3’-Nitroacetanilide; 3-Nitroacetanilide; N-(3-Nitrophenyl)acetic acid amide .

Synthesis Analysis

The synthesis of N-(3-nitrophenyl)ethanediamide has been reported in several studies . For instance, an optically transparent nonlinear single crystal of N-(3-Nitrophenyl) Acetamide (3NAA) has been grown by adopting a slow evaporation solution growth technique at room temperature . Another study reported the synthesis and characterization of N-(3-nitrophenyl)cinnamamide by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of N-(3-nitrophenyl)ethanediamide has been determined by single-crystal X-ray diffraction analysis . The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions: a = 6.7810 (5) Å, b = 23.0913 (15) Å, c = 8.2079 (5) Å, V = 1282.76 (15) Å3, Z = 4 .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-nitrophenyl)ethanediamide have been evaluated using the NIST ThermoData Engine software package . The properties include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, viscosity as a function of temperature and pressure, and thermal conductivity as a function of temperature and pressure .科学的研究の応用

Nonlinear Optics

“N-(3-nitrophenyl)ethanediamide” has been used in the field of nonlinear optics . Optically transparent nonlinear single crystals of this compound have been grown by adopting slow evaporation solution growth technique at room temperature . The first-order hyperpolarizability (β) was evaluated by using the density functional theory (DFT) quantum chemical calculations .

Infrared Spectroscopy

The Fourier transform infrared (FT-IR) spectroscopic studies were performed for identifying different functional groups present in the compound . This application is crucial in understanding the molecular structure and interactions of the compound.

Crystallography

The compound has been used in crystallography studies . Good quality single crystals of N-(3-nitrophenyl)ethanediamide have been grown successfully using slow evaporation solution growth technique . Powder XRD studies were carried out for the grown crystals and it was observed that the compound belongs to the monoclinic system with P21 space group .

Optical Absorption Studies

Optical absorption spectrum of the crystals shows minimum absorption in 330 nm - 800 nm . This property can be useful in designing optical devices.

Nonlinear Optical Material Design

The compound is found to be an interesting organic non-linear optical (NLO) material . The first order hyperpolarizability of the compound is calculated as 4.024860812 ×10-30esu and found useful in molecular designing .

Thermal Analysis

Thermal analysis of the compound has been carried out using TGA and DTA studies . The compound exhibits single stages of weight loss , which can provide insights into its stability under different temperature conditions.

作用機序

Mode of Action

It is known that nitrophenyl compounds can undergo catalytic reduction . This process involves the reduction of the nitro group to an amino group, which could potentially interact with its targets . More detailed studies are required to fully understand the interaction of N-(3-nitrophenyl)ethanediamide with its targets and the resulting changes.

Biochemical Pathways

Nitrophenyl compounds are known to be involved in redox reactions , which are crucial for various biochemical processes The downstream effects of these reactions would depend on the specific targets and pathways involved

Result of Action

Nitrophenyl compounds are known to exhibit various biological activities, including antimicrobial properties . The specific effects of N-(3-nitrophenyl)ethanediamide would depend on its mode of action and the biochemical pathways it affects.

特性

IUPAC Name |

N'-(3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)8(13)10-5-2-1-3-6(4-5)11(14)15/h1-4H,(H2,9,12)(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIBMTOUMHBAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2722886.png)

![5-(2-fluorobenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2722887.png)

![N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea](/img/structure/B2722893.png)

![8-(butylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2722896.png)

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2722902.png)

![8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2722906.png)